2,3-Diaminobenzamide dihydrochloride

Beschreibung

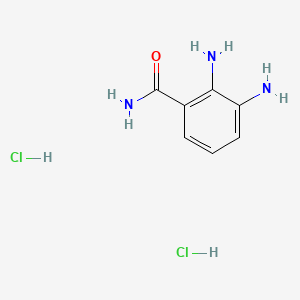

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-diaminobenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZIEYWNYLXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698154 | |

| Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266993-72-0 | |

| Record name | 2,3-Diaminobenzamide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diaminobenzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzamide dihydrochloride typically involves the following steps:

Reaction with Hydrochloric Acid: 2,3-diaminobenzamide is reacted with an excess of hydrochloric acid to form the dihydrochloride salt.

Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diaminobenzamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

PARP Inhibition

Mechanism of Action:

- Poly(ADP-ribose) polymerases are enzymes involved in DNA repair processes. Inhibiting these enzymes can enhance the effectiveness of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA after treatment.

- 2,3-Diaminobenzamide dihydrochloride has been shown to inhibit PARP-1 and PARP-2, demonstrating potent anticancer activity with IC50 values comparable to established PARP inhibitors like veliparib and olaparib .

Clinical Implications:

- Cancer Treatment: The compound has been evaluated for its potential to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines, including breast and pancreatic cancers . Its ability to increase apoptosis in tumor cells makes it a candidate for combination therapies.

- Neurodegenerative Diseases: There is emerging evidence that PARP inhibitors may also have therapeutic benefits in neurodegenerative conditions such as Alzheimer’s disease and Parkinson's disease by mitigating neuroinflammation and neuronal cell death associated with these disorders .

Treatment of Inflammatory Diseases

This compound has been investigated for its role in treating various inflammatory conditions:

- Rheumatoid Arthritis and Gout: The compound has shown efficacy in reducing inflammation and joint damage associated with these autoimmune diseases .

- Central Nervous System Inflammation: It has potential applications in managing conditions like multiple sclerosis and allergic encephalitis due to its anti-inflammatory properties .

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Synthesis of Derivatives

The synthesis of derivatives from this compound has led to the development of new compounds with enhanced biological activities:

- Benzimidazole Derivatives: These derivatives have been synthesized through reactions involving this compound, resulting in compounds that exhibit improved inhibition of PARP enzymes and potential anticancer effects .

- Hybrid Compounds for Alzheimer’s Disease: Recent studies have focused on creating hybrid molecules combining features of this compound with other pharmacophores aimed at treating Alzheimer’s disease by targeting multiple pathways involved in the disease process .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,3-diaminobenzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as a poly (ADP-ribose) polymerase-1 inhibitor, it interferes with the enzyme’s activity, leading to the inhibition of DNA repair processes in cancer cells. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,3-diaminobenzamide dihydrochloride with related diamine and dihydrochloride compounds, focusing on structural features, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Similarities

Structural Diversity: this compound features an aromatic benzamide core, whereas compounds like (2S)-2,5-diaminopentanamide dihydrochloride and 2,3-dimethyl-2,3-butanediamine dihydrochloride are aliphatic. The aromatic structure of the former enhances its π-π stacking interactions in PARP inhibitor binding . Bismark Brown Y contains azo linkages, enabling chromogenic properties absent in the other compounds .

Applications: this compound is specialized for PARP inhibitor synthesis, while 2,4-diaminobutyric acid dihydrochloride serves as a chiral building block in peptide chemistry . Bismark Brown Y is non-pharmacological, primarily used in industrial dyeing .

Safety and Handling: (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, necessitating precautionary measures (e.g., avoiding inhalation) . In contrast, this compound is well-characterized in pharmaceutical workflows .

Biologische Aktivität

2,3-Diaminobenzamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzamide, featuring two amino groups at the 2 and 3 positions on the benzene ring. Its chemical formula is . The presence of these functional groups contributes to its reactivity and biological interactions.

The primary biological activity of this compound is linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair processes, particularly in the context of single-strand breaks. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, research indicates that compounds derived from this structure can induce apoptosis as evidenced by increased sub-G1 populations in cell cycle analysis and Annexin V staining assays.

Case Study: Antiproliferative Activity

A notable study evaluated the antiproliferative effects of 2,3-diaminobenzamide derivatives against several human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 1.0 µM, indicating a strong inhibitory effect on cell growth. The mechanism was primarily through the induction of apoptosis .

In Vivo Studies

Research has also explored the in vivo effects of this compound. In animal models, it has shown potential for enhancing wound healing and tissue regeneration through its biological activity on endothelial cells. Studies involving electrical stimulation of endothelial cell-derived extracellular matrices demonstrated that releasates containing bioactive factors could significantly accelerate wound healing processes compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the amino groups or additional functional groups can enhance or reduce its potency as a PARP inhibitor or its cytotoxic effects on cancer cells. This relationship underscores the importance of chemical structure in determining biological efficacy.

Table 2: Structure-Activity Relationships

| Compound Variant | IC50 (µM) | Activity Type |

|---|---|---|

| Base Compound | 1.0 | Anticancer |

| Variant A | 0.5 | Enhanced cytotoxicity |

| Variant B | >10 | Reduced activity |

Q & A

Q. What are the validated synthesis protocols for 2,3-Diaminobenzamide dihydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis involves sequential nitration, hydrogenation, and acidification steps. For example, 2-amino-3-nitrobenzamide is reduced under hydrogen gas with a Pd-C catalyst to yield 2,3-diaminobenzamide, followed by treatment with hydrochloric acid to form the dihydrochloride salt . Key optimizations include:

- Temperature Control : Maintaining 60°C during nitration improves intermediate stability.

- Catalyst Loading : Pd-C at 5% w/w ensures efficient hydrogenation without over-reduction.

- Acidification : Use 1N HCl for precise stoichiometric conversion to the dihydrochloride form .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aromatic proton environments and amine functional groups (e.g., δ 6.8–7.2 ppm for aromatic protons; δ 3.5 ppm for NH groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H] at m/z 215.1) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of HCl vapors .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting data on catalytic hydrogenation efficiency during synthesis be resolved?

- Methodological Answer : Discrepancies in hydrogenation yields (e.g., incomplete reduction of nitro groups) may arise from:

- Catalyst Deactivation : Test Pd-C activity via control reactions with known substrates.

- Solvent Effects : Replace methanol with ethanol or THF to enhance solubility of intermediates .

- Pressure Optimization : Increase hydrogen pressure to 3–5 bar for faster reaction kinetics.

Validate results using TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) and cross-reference with NMR data .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Soil Degradation Studies : Spike soil samples with the compound (1–10 ppm) and analyze residues via GC-FID or LC-MS at intervals (0, 7, 14 days). Monitor for byproducts like benzamide derivatives .

- Photolysis Experiments : Expose aqueous solutions to UV light (254 nm) and track degradation using HPLC-UV. Adjust pH to simulate natural conditions (pH 5–9) .

- Microbial Biodegradation : Use activated sludge models to assess microbial breakdown under aerobic/anaerobic conditions .

Q. How can this compound be applied in PARP inhibition studies, and what experimental controls are essential?

- Methodological Answer :

- Enzyme Assays : Use recombinant PARP-1 in vitro assays with NAD as a cofactor. Measure inhibition via fluorescence-based detection of ADP-ribose polymers .

- Cell-Based Models : Treat BRCA-mutant cancer cell lines (e.g., MDA-MB-436) with 10–100 µM of the compound. Include controls with olaparib (a known PARP inhibitor) and vehicle-only groups .

- Data Validation : Confirm target engagement via Western blotting for γ-H2AX (DNA damage marker) and PARP-1 cleavage (apoptosis indicator) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.